Sodium heparin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium heparin is a sodium salt of heparin, a naturally occurring glycosaminoglycan. It is widely used as an anticoagulant in medical settings to prevent and treat blood clots. Heparin was first discovered in 1916 and has since become an essential medication in various clinical applications, including surgeries and dialysis .

准备方法

Synthetic Routes and Reaction Conditions: Sodium heparin is typically derived from animal tissues, such as porcine intestinal mucosa. The preparation involves several steps:

Extraction: The raw material is extracted using a salt-resolving technique.

Oxidation: The crude product undergoes oxidation.

Adsorption: An ion-exchange resin is used for adsorption.

Washing and Elution: The product is washed and eluted.

Ultrafiltration and Freeze-Drying: Finally, ultrafiltration and freeze-drying are performed to obtain the purified this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from animal tissues, followed by purification processes that ensure high product quality and environmental sustainability. Modern methods avoid the use of organic solvents, making the process more eco-friendly .

化学反应分析

Biosynthetic Sulfation Reactions

Heparin’s anticoagulant activity arises from enzymatic modifications during biosynthesis in mast cells. Critical reactions include:

-

N-Deacetylation : Catalyzed by N-deacetylase, converting N-acetylglucosamine to glucosamine.

-

Sulfotransferase Activity :

-

N-Sulfotransferase adds sulfate to glucosamine’s amine group.

-

O-Sulfotransferase sulfates hydroxyl groups at C3 and C6 positions.

-

-

Epimerization : C5-epimerase converts glucuronic acid to iduronic acid, enhancing conformational flexibility .

Structural Outcome :

| Enzyme | Reaction Site | Product |

|---|---|---|

| N-Deacetylase | GlcNAc → GlcN | Free amine |

| N-Sulfotransferase | GlcN → GlcNSO₃⁻ | N-sulfated glucosamine |

| 3-O-Sulfotransferase | GlcNSO₃⁻ → GlcNS3S | Critical for antithrombin III binding |

Depolymerization via Nitrous Acid Cleavage

Controlled depolymerization produces low-molecular-weight heparins (LMWHs). A representative reaction involves sodium nitrite (NaNO₂) under acidic conditions:

Reaction Conditions :

-

pH : 2.5 (adjusted with HCl)

-

Reagent : 0.055 M NaNO₂

-

Temperature : 20°C

-

Termination : pH neutralization with NaOH and ethanol precipitation .

Typical Outcomes :

| Parameter | Original Heparin | Post-Depolymerization |

|---|---|---|

| USP Titer (IU/mg) | 160–170 | 19–22 |

| Avg. Molecular Weight | 15,000 | <6,000 |

| APTT Titer (IU/mg) | 13–170 | 10–13 |

| Species >10,000 Da | 100% | <1% |

This method selectively cleaves glycosidic bonds at N-sulfated glucosamine residues, reducing anticoagulant activity while retaining anti-factor Xa potency .

Polyanionic Interaction with Cations

Heparin’s sulfate/carboxyl groups form stable complexes with cationic species:

Key Reactions :

-

Metal Cations :

Heparin SO3−+Ca2+→Heparin Ca (used in anticoagulant assays) . -

Organic Bases :

-

Protamine Neutralization :

Heparin+Protamine→Electroneutral Complex (reverses anticoagulation) .

Charge Density Impact :

-

Oversulfated chondroitin sulfate (OSCS), a contaminant, mimics heparin’s charge density (4.2–4.5 sulfate groups/disaccharide) but activates kinin-kallikrein pathways, causing hypotension .

Enzymatic Degradation Pathways

Heparinases (I, II, III) cleave specific linkages:

| Heparinase Type | Cleavage Site | Product |

|---|---|---|

| I | GlcNS6S-IdoA2S | ΔUA2S-GlcNS6S |

| II | GlcNAc/NS6S-IdoA2S/GlcA | Heterogeneous oligosaccharides |

| III | GlcNAc/NS6S-GlcA | ΔUA-GlcNAc/NS6S |

Analytical Utility :

Stability Under Chemical Stress

科学研究应用

Anticoagulation Therapy

Sodium heparin is primarily used for the prevention and treatment of thromboembolic disorders, including:

- Venous Thromboembolism (VTE) : Used to prevent deep vein thrombosis and pulmonary embolism, particularly in high-risk surgical patients .

- Atrial Fibrillation : Administered to prevent embolic strokes in patients with atrial fibrillation .

- Acute Coronary Syndrome : Utilized as an adjunct therapy in unstable angina and non-ST elevation myocardial infarction .

Surgical Applications

- Cardiac Surgery : this compound is crucial during procedures such as coronary artery bypass grafting to prevent clot formation .

- Dialysis : It is employed to maintain the patency of dialysis circuits by preventing clotting during renal replacement therapy .

Nebulized Heparin

Recent studies have explored the use of nebulized this compound in managing lung injuries, particularly in critically ill patients. It has shown potential benefits in reducing pulmonary coagulopathy associated with conditions like pneumonia and acute respiratory distress syndrome (ARDS) . However, results have been inconsistent regarding its efficacy and safety .

Heparin-Induced Hyponatremia

A notable case involved a 70-year-old woman receiving this compound therapy who developed significant hyponatremia during treatment for a pulmonary embolism. This case highlighted the electrolyte disturbances associated with this compound and emphasized the need for monitoring during therapy .

Efficacy in Nebulized Form

An individual patient data meta-analysis assessed nebulized this compound's effects on ventilated ICU patients. While it increased the number of ventilator-free days, the differences were not statistically significant, indicating a need for further research into optimal dosing and administration methods .

Data Tables

| Application Area | Specific Use Cases | Evidence Level |

|---|---|---|

| Anticoagulation Therapy | VTE prevention, atrial fibrillation management | High |

| Surgical Procedures | Cardiac surgery, dialysis maintenance | High |

| Nebulized Heparin | Management of lung injuries (pneumonia, ARDS) | Moderate |

| Adverse Effects | Hyponatremia and hyperkalemia cases | Case Reports |

作用机制

Sodium heparin exerts its anticoagulant effects by binding to antithrombin III, a protein that inhibits thrombin and other coagulation factors. This binding accelerates the inactivation of these factors, preventing the formation of blood clots. The primary molecular targets are thrombin (factor IIa) and factor Xa .

相似化合物的比较

Low-Molecular-Weight Heparin (LMWH): A derivative of heparin with a lower molecular weight, used for similar anticoagulant purposes.

Heparan Sulfate: A related glycosaminoglycan with similar structure but different biological functions.

Chondroitin Sulfate: Another glycosaminoglycan used in joint health supplements.

Uniqueness: Sodium heparin is unique due to its high anticoagulant activity and its ability to bind specifically to antithrombin III. Unlike low-molecular-weight heparin, this compound requires continuous monitoring and has a higher risk of bleeding .

属性

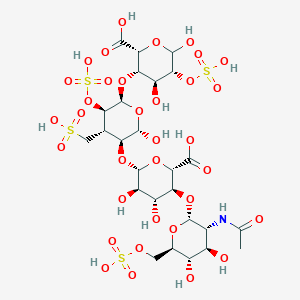

分子式 |

C26H41NO34S4 |

|---|---|

分子量 |

1039.9 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |

InChI 键 |

ZFGMDIBRIDKWMY-PASTXAENSA-N |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

同义词 |

alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。